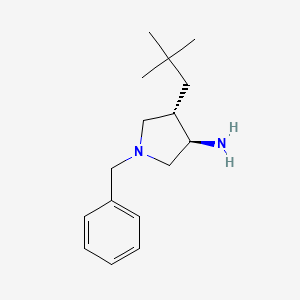
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Addition of the 2,2-Dimethylpropyl Group: This can be introduced via a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: The benzyl and 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of new functional groups.
Applications De Recherche Scientifique
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which (3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine: Unique due to its specific chiral centers and functional groups.
Other Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.
Benzylamines: Compounds with a benzyl group attached to an amine, but lacking the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H26N2 |
|---|---|
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)9-14-11-18(12-15(14)17)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12,17H2,1-3H3/t14-,15-/m0/s1 |
Clé InChI |
IZQWINLFPNXUKN-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)C[C@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)CC1CN(CC1N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


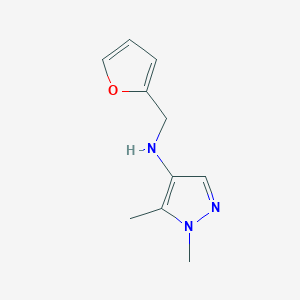
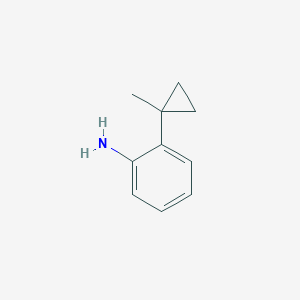
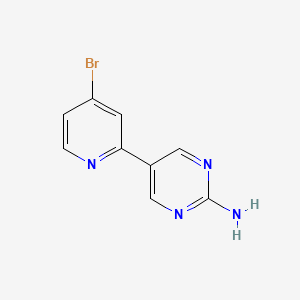

![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
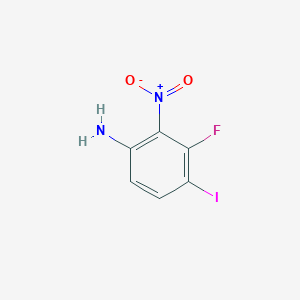
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)

![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
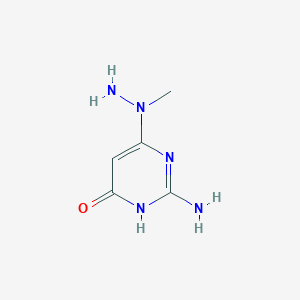
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)
![2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide](/img/structure/B11727555.png)
